N1-hexyl-N5-benzyl-biguanide mesylate
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Overview
Description
Preparation Methods
The synthesis of N1-hexyl-N5-benzyl-biguanide mesylate involves a series of chemical reactions. The primary synthetic route includes the reaction of hexylamine with benzylamine in the presence of biguanide. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
N1-hexyl-N5-benzyl-biguanide mesylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-hexyl-N5-benzyl-biguanide mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-hexyl-N5-benzyl-biguanide mesylate involves its binding to the heme group of the enzyme CYP3A4 with high affinity. This binding inhibits the enzyme’s activity, leading to a reduction in the electron transport chain and oxygen consumption rates. This inhibition results in the suppression of tumor cell growth and proliferation . Additionally, the compound’s effects on T lymphocytes suggest it may modulate immune responses by promoting T cell proliferation .
Comparison with Similar Compounds
N1-hexyl-N5-benzyl-biguanide mesylate is similar to other biguanide derivatives, such as metformin. it has a higher affinity for the CYP3A4 enzyme and more potent inhibitory effects on the electron transport chain and oxygen consumption rates. This makes it more effective in inhibiting tumor growth compared to metformin . Other similar compounds include phenformin and buformin, which also belong to the biguanide class but differ in their chemical structure and biological activity .
Properties
Molecular Formula |
C16H29N5O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(N'-benzylcarbamimidoyl)-2-hexylguanidine;methanesulfonic acid |
InChI |
InChI=1S/C15H25N5.CH4O3S/c1-2-3-4-8-11-18-14(16)20-15(17)19-12-13-9-6-5-7-10-13;1-5(2,3)4/h5-7,9-10H,2-4,8,11-12H2,1H3,(H5,16,17,18,19,20);1H3,(H,2,3,4) |
InChI Key |
ZTRINZBJMYTAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)NC(=NCC1=CC=CC=C1)N.CS(=O)(=O)O |
Origin of Product |
United States |
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